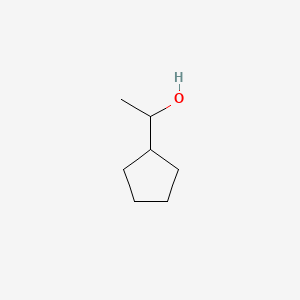
1-Cyclopentylethanol
Overview
Description
1-Cyclopentylethanol (1-CPE) is an organic compound belonging to the class of alcohols. It is a colorless, water-soluble liquid with a strong odor and a boiling point of 135-140 °C. It is used in the synthesis of various compounds including pharmaceuticals, agrochemicals, and dyes. 1-CPE is also used as an intermediate in the synthesis of other compounds such as 1-cyclopentyl-2-methyl-1-butanol, 1-cyclopentyl-2-ethyl-1-butanol, 1-cyclopentyl-2-propyl-1-butanol, and 1-cyclopentyl-2-butyl-1-butanol.
Scientific Research Applications
Photochromic Transformation : A study on a diarylethene-fluorene derivative closely related to 1-Cyclopentylethanol demonstrated efficient reversible phototransformation in organic media under low-intensity laser excitation. This has potential applications in optical data storage (Luchita et al., 2011).
Catalysis in CO2 Fixation : Another research found that a lanthanide-organic framework, which includes compounds structurally related to this compound, can act as an efficient catalyst for CO2 fixation with epoxides under atmospheric pressure (Xu et al., 2016).
Host-Guest Chemistry and Material Design : The chemistry of cyclotriveratrylenes and cryptophanes, similar to this compound, has been explored for their use in host-guest interactions and the design of new materials, including ferroelectric liquid crystals and charge transfer materials (Collet et al., 1993).
Impact on Molecular Self-Assembly : A study involving this compound investigated the effect of steric hindrance and aromaticity on self-assembling phenomena in the liquid phase. This research provides insight into molecular packing and hydrogen bonding patterns in self-organizing systems (Nowok et al., 2021).
Supramolecular Chemistry : The role of 1,4,8,11-tetraazacyclotetradecane (cyclam), related to this compound, was explored in forming acid-driven adducts in supramolecular chemistry, with applications in optical outputs based on an XOR and XNOR logic (Bergamini et al., 2004).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
1-Cyclopentylethanol plays a significant role in biochemical reactions due to its secondary alcohol group. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for alcohol dehydrogenase, which catalyzes the oxidation of alcohols to aldehydes or ketones. The hydroxyl group in this compound allows it to form hydrogen bonds with amino acid residues in enzymes, facilitating these biochemical reactions .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain kinases and phosphatases, which are crucial for signal transduction. Additionally, this compound can alter the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme structure, affecting its activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound can result in adaptive cellular responses, such as changes in enzyme expression levels .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At high doses, this compound can become toxic, leading to adverse effects such as oxidative stress, cellular damage, and impaired organ function. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by alcohol dehydrogenase to form cyclopentanone, which can further undergo oxidation to produce cyclopentanoic acid. These metabolic transformations involve the participation of cofactors such as NAD+ and NADH. The compound’s metabolism can affect metabolic flux and alter the levels of specific metabolites within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and interact with transporters or binding proteins that facilitate its movement. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be found in the cytoplasm, where it interacts with cytosolic enzymes and proteins. Additionally, the compound may localize to organelles such as the mitochondria, where it can influence mitochondrial function and energy production. Targeting signals or post-translational modifications may direct this compound to specific compartments within the cell .
properties
IUPAC Name |
1-cyclopentylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-6(8)7-4-2-3-5-7/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCMSUSLCWXTKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101315122 | |
| Record name | 1-Cyclopentylethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101315122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52829-98-8 | |
| Record name | 1-Cyclopentylethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52829-98-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Methylcyclopentanemethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052829988 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Cyclopentylethanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9473 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Cyclopentylethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101315122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-methylcyclopentanemethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.900 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can 1-cyclopentylethanol be synthesized through a radical cyclization reaction?
A1: Yes, [] research demonstrates the successful synthesis of this compound via a radical cyclization reaction. This reaction involves dicyclohexyl-6-iodohexenylborane undergoing cyclization with tri-n-butyltin hydride as a hydrogen donor. Interestingly, the use of tetrabutylammonium hypophosphite instead of tin hydrides also yielded this compound, albeit with air acting as an initiator in this scenario.
Q2: Are there alternative synthetic routes to this compound beyond radical cyclization?
A3: Yes, [] a rearrangement-cyclization reaction provides an alternative synthetic pathway. Treating a precursor, likely derived from 6-tosyl-1-hexenylboronic acid, with excess tetrabutylammonium hydroxide leads to the formation of this compound. Notably, this reaction yielded a chiral product, prompting further investigation into enantioselective synthesis using chiral oxazaborolidines.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



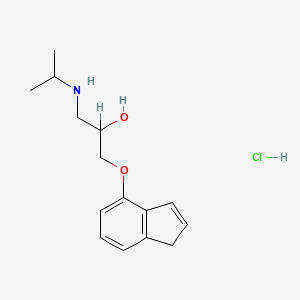


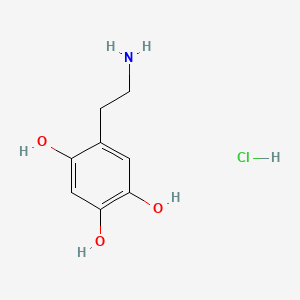
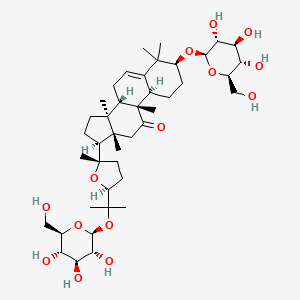
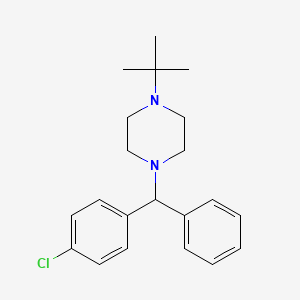



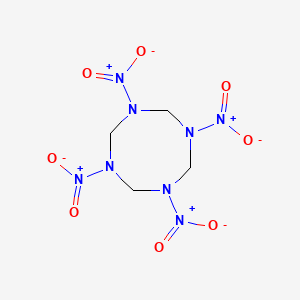
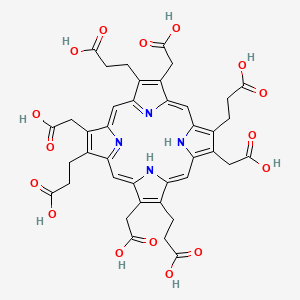

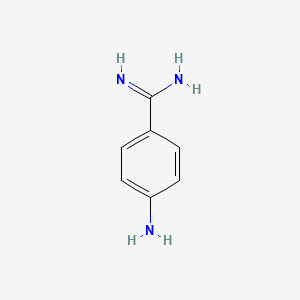
![4b-Hydroxy-2-(1-hydroxy-1-methylethyl)-12b,12c-dimethyl-5,6,6a,7,12,12b,12c,13,14,14a-decahydro-2H-chromeno[5',6':6,7]indeno[1,2-b]indol-3(4bH)-one](/img/structure/B1203293.png)